4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine
Overview
Description
4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine: is a chemical compound with the molecular formula C10H16N2O3S. It is characterized by a benzene ring substituted with a methanesulfonyl group and an N-(2-methoxyethyl)amino group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline
Industrial Production Methods
In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Conversion of the amino groups to nitro groups.
Reduction: : Reduction of nitro groups to amino groups.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: : Reagents like methanesulfonyl chloride (MsCl) and 2-methoxyethylamine are used.
Major Products Formed
Oxidation: : Nitrobenzene derivatives.
Reduction: : Amino derivatives.
Substitution: : Sulfonamide and ether derivatives.
Scientific Research Applications
4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine: has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of advanced materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : Interacts with enzymes and receptors in biological systems.
Pathways Involved: : Modulates biochemical pathways related to cellular processes.
Comparison with Similar Compounds
4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine: is compared with similar compounds such as 4-methoxybenzenesulfonamide and N-(2-methoxyethyl)aniline . Its uniqueness lies in the combination of the methanesulfonyl and N-(2-methoxyethyl)amino groups, which confer distinct chemical and biological properties.
List of Similar Compounds
4-methoxybenzenesulfonamide
N-(2-methoxyethyl)aniline
4-methanesulfonylaniline
N-(2-methoxyethyl)benzenesulfonamide
Properties
IUPAC Name |
1-N-(2-methoxyethyl)-4-methylsulfonylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-6-5-12-10-4-3-8(7-9(10)11)16(2,13)14/h3-4,7,12H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAASAQVEIEYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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